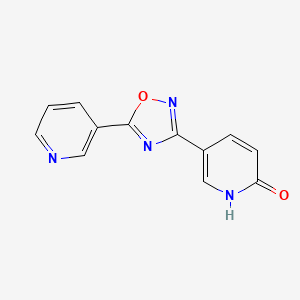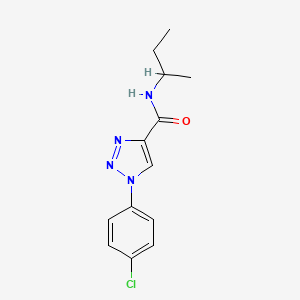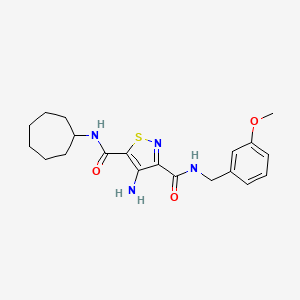![molecular formula C22H18ClN3OS B11202376 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11202376.png)
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The presence of the imidazo[2,1-b][1,3]thiazole core in the structure contributes to its wide range of pharmacological activities.
Preparation Methods
The synthesis of 2-[6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves multiple steps. One common synthetic route starts with the preparation of [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide . This intermediate is then reacted with various reagents to form the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
2-[6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water or methanol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown significant biological activity, including anticancer, antifungal, and antiviral properties
Mechanism of Action
The mechanism of action of 2-[6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . Additionally, it can modulate the immune response and enhance the body’s ability to fight infections .
Comparison with Similar Compounds
2-[6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
Levamisole: Known for its immunostimulating activities and use in cancer therapy.
Nizatidine: A histamine-2 receptor suppressor used to control stomach acid formation.
Sulfathiazole: An organosulfur sulfa drug used to treat microbial infections.
The uniqueness of 2-[6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE lies in its specific chemical structure, which imparts a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H18ClN3OS |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C22H18ClN3OS/c23-17-9-7-15(8-10-17)19-13-26-18(14-28-22(26)24-19)12-21(27)25-11-3-5-16-4-1-2-6-20(16)25/h1-2,4,6-10,13-14H,3,5,11-12H2 |
InChI Key |
BGXRSDUILTYNTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate](/img/structure/B11202294.png)

![1-{6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B11202297.png)
![Diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11202315.png)
![1-{3-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11202321.png)
![N-(2,5-dimethylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B11202328.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11202343.png)
![4-amino-N~3~-benzyl-N~5~-[2-(cyclohex-1-en-1-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B11202346.png)
![ethyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-2-[(2-ethoxybenzyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B11202347.png)
![N-(4-methylbenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11202352.png)
![2-Phenyl-N-[2-(propane-1-sulfonyl)-1,3-benzothiazol-6-YL]ethane-1-sulfonamide](/img/structure/B11202356.png)

